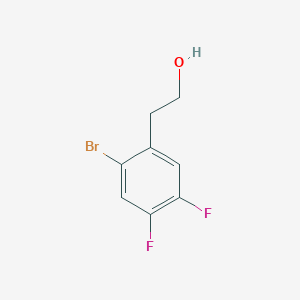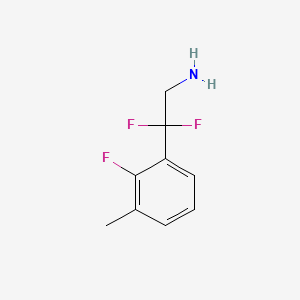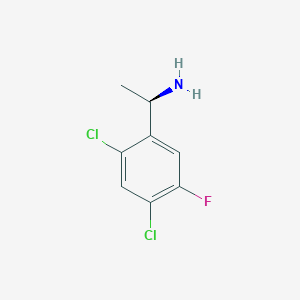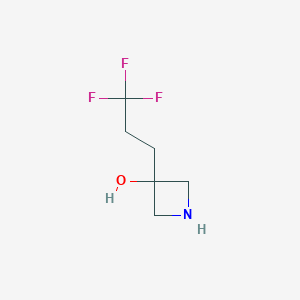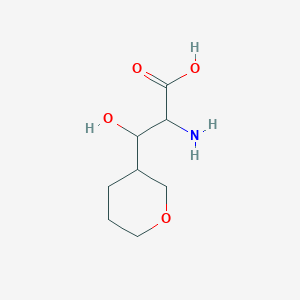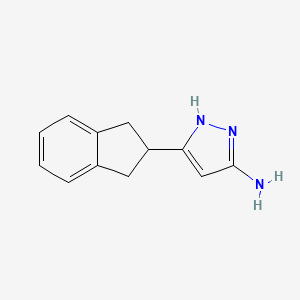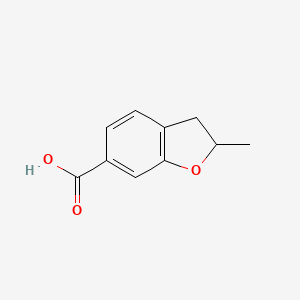![molecular formula C13H9F3N2O2 B13595233 2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13595233.png)
2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains an oxazinoquinoline core, which is known for its biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-5-nitrophenol with an α-chloroacetyl chloride derivative in the presence of a base such as sodium bicarbonate . The reaction is carried out in a solvent like 4-methyl-2-pentanone and water at low temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.
科学研究应用
2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
作用机制
The mechanism of action of 2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one involves its interaction with specific molecular targets. For instance, as a selective androgen receptor modulator, it binds to androgen receptors and modulates their activity, influencing various biological pathways . The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with its targets.
相似化合物的比较
Similar Compounds
7H-[1,4]oxazino[3,2-g]quinolin-7-ones: These compounds share a similar core structure but may have different substituents, affecting their biological activity.
Quinolinyl-pyrazoles: These compounds also contain a quinoline core and have been studied for their pharmacological properties.
Uniqueness
2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C13H9F3N2O2 |
|---|---|
分子量 |
282.22 g/mol |
IUPAC 名称 |
2-methyl-8-(trifluoromethyl)-4H-pyrido[2,3-g][1,4]benzoxazin-3-one |
InChI |
InChI=1S/C13H9F3N2O2/c1-6-12(19)18-10-4-9-7(3-11(10)20-6)2-8(5-17-9)13(14,15)16/h2-6H,1H3,(H,18,19) |
InChI 键 |
UBMFZDPESJAMGU-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)NC2=CC3=NC=C(C=C3C=C2O1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


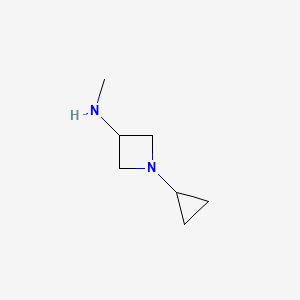

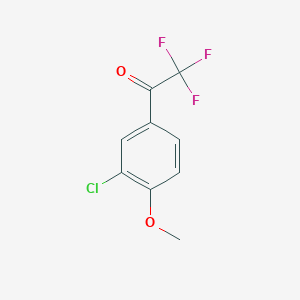


![[1,1'-Bi(cyclopentane)]-1-carboxylic acid](/img/structure/B13595180.png)
